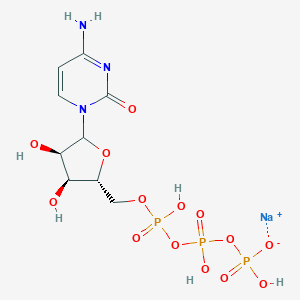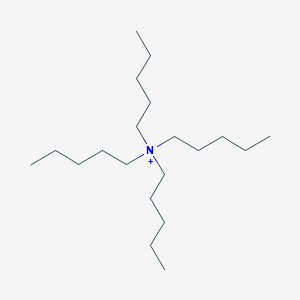
Tetrapentylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapentylammonium (TPA) is a quaternary ammonium compound that has been widely used in scientific research. It is a highly potent compound that has been shown to have various biochemical and physiological effects. TPA has been used in various scientific applications, including ion channel research, electrophysiology, and pharmacology.
科学的研究の応用
Block of Sodium and Potassium Channels
Tetrapentylammonium (TPeA) has been demonstrated to block rat brain type IIA sodium channels in a potential and use-dependent manner. This effect is similar to that observed in cardiac sodium channels. TPeA exhibits slow blocking kinetics and does not significantly affect gating of veratridine-modified channels, suggesting its high affinity binding to brain sodium channels is lost after veratridine modification (Ghatpande, Rao, & Sikdar, 2001). Similarly, tetrapentylammonium was found to block cloned potassium channels in a potent manner, indicating its utility in probing channel structure (Kirsch, Taglialatela, & Brown, 1991).
Interaction with Cardiac Sodium Channels
Studies on human cardiac sodium channels expressed in mammalian cells showed that TPeA causes a concentration-dependent increase in the rate of Na current inactivation. This effect was modulated by external Na concentration, suggesting that external Na ions displace TPeA from its binding site within the pore (O'leary, Kallen, & Horn, 1994).
Application in HPLC Analysis
TPeA, as a phase-transfer agent, is common in PET radiochemistry. However, the official HPLC method for its analysis reported in the European Pharmacopoeia faces challenges in achieving the described separation in new generation reverse-phase columns (Bogni, Cucchi, Laera, Seregni, & Pascali, 2019).
Potentiometric Titration and Phase Transfer Applications
TPeA has been used successfully in the potentiometric titration of quaternary ammonium compounds, cationic surfactants, alkaloids, and other substances of pharmaceutical importance. It serves as an ion-selective electrode in semi-automatic titration (Christopoulos, Diamandis, & Hadjiioannou, 1982). Additionally, TPeA demonstrated effectiveness in the size-dependent phase transfer of gold nanoparticles from water into toluene, based on electrostatic interaction (Cheng & Wang, 2004).
Probing NMDA Channels
TPeA is used in the study of NMDA channels, showing distinct effects on channel closure, desensitization, and agonist dissociation. It was found that TPentA prohibited the channel closure and affected the desensitization gate in NMDA channels, providing insights into channel gating mechanisms (Sobolevsky, Koshelev, & Khodorov, 1999).
特性
CAS番号 |
15959-61-2 |
|---|---|
製品名 |
Tetrapentylammonium |
分子式 |
C20H44N+ |
分子量 |
298.6 g/mol |
IUPAC名 |
tetrapentylazanium |
InChI |
InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |
InChIキー |
GJSGYPDDPQRWPK-UHFFFAOYSA-N |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
正規SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
その他のCAS番号 |
15959-61-2 |
関連するCAS |
2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |
同義語 |
tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



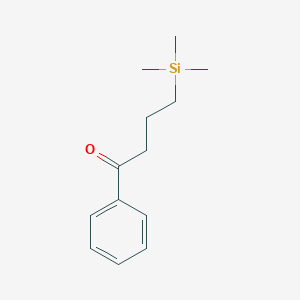

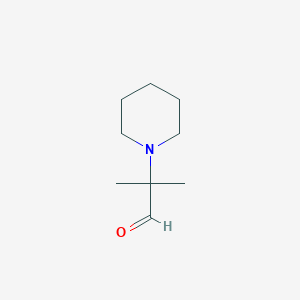

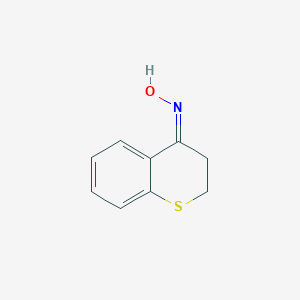
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

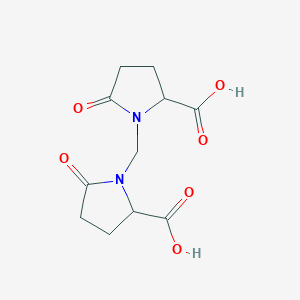

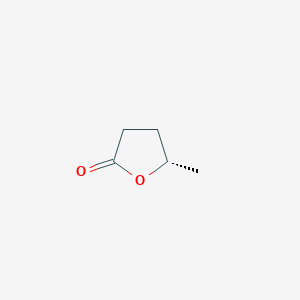
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
